molecular formula C6H5BrN2O2 B1321461 2-(Bromomethyl)-3-nitropyridine CAS No. 20660-73-5

2-(Bromomethyl)-3-nitropyridine

Cat. No. B1321461
CAS RN: 20660-73-5
M. Wt: 217.02 g/mol
InChI Key: BGXQFAXHRDFUEX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-nitropyridine is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of pyridine, a basic heterocyclic organic compound, with a bromomethyl group and a nitro group attached to the pyridine ring. This compound is relevant in the field of organic synthesis and has potential applications in materials science, particularly in the development of non-linear optical (NLO) materials .

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-3-nitropyridine derivatives has been explored in several studies. For instance, 3-Bromomethyl-2-nitropyridine has been utilized in a novel synthesis of 2-hydroxy-1,8-naphthyridine, showcasing its utility as a building block for more complex heterocyclic compounds . Additionally, reactions of 2-bromomethyl-3-nitropyridine with aromatic amines have been investigated, leading to the formation of 2-arylaminomethyl-3-nitropyridines at room temperature, and 2H-pyrazolo[4,3-b]pyridines under higher temperatures .

Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-3-nitropyridine derivatives has been extensively studied using various spectroscopic methods and quantum mechanical calculations. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide, a related compound, has been determined to be orthorhombic with specific intermolecular interactions such as hydrogen bonding . Similarly, the molecular and crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been elucidated, providing insights into the stabilization and arrangement of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-(Bromomethyl)-3-nitropyridine derivatives has been explored through various reactions. The bromomethyl group serves as a reactive site for nucleophilic substitution reactions, which is a key step in the synthesis of more complex molecules . The nitro group also plays a significant role in the chemical behavior of these compounds, influencing their electronic properties and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-3-nitropyridine derivatives have been characterized through experimental and theoretical methods. Quantum chemical calculations have provided insights into the electronic structure, vibrational frequencies, and thermodynamic properties of these compounds . The high value of first-order hyperpolarizability and non-zero dipole moment indicate that these compounds could be promising candidates for NLO materials . Additionally, docking studies have been conducted to predict the biological activity of these molecules, suggesting potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis of Pyrazolo-pyridines and Aminomethyl-nitropyridines

Research by Hurst and Wibberley (1968) on the reactions of 2-bromomethyl-3-nitropyridine with aromatic amines demonstrates its utility in synthesizing various organic compounds. At room temperature, this compound yields 2-arylaminomethyl-3-nitropyridines. However, at higher temperatures, it leads to the production of 2H-pyrazolo[4,3-b]pyridines, showcasing its versatility in organic synthesis (Hurst & Wibberley, 1968).

Preparation of Naphthyridine Derivatives

The work of Hawes and Wibberley (1967) explores the use of 3-bromomethyl-2-nitropyridine, a related compound, in synthesizing 2-hydroxy-1,8-naphthyridine. This highlights its application in the preparation of naphthyridine derivatives, which are significant in various chemical reactions (Hawes & Wibberley, 1967).

Solvent Influence on Reactivity

The study by Hertog and Jouwersma (1953) investigates the reactivity of various nitropyridines, including 2-bromo derivatives, towards ammonia in different solvents. This research provides insights into how solvent polarity affects substitution processes in nitropyridines, valuable for understanding and optimizing chemical reactions involving these compounds (Hertog & Jouwersma, 1953).

Large-Scale Oxidation Processes

Agosti et al. (2017) discuss the large-scale production of 5-bromo-2-nitropyridine via hydrogen peroxide oxidation. Their research focuses on optimizing reaction conditions and ensuring safety, demonstrating the industrial applicability of processes involving nitropyridine derivatives (Agosti et al., 2017).

Vibrational and Molecular Structure Studies

Abraham, Prasana, and Muthu (2017) conducted experimental and theoretical investigations on 2-Amino-3-bromo-5-nitropyridine. Their study provides detailed information on its molecular structure, electronic, and vibrational characteristics, crucial for understanding the physical properties of these compounds (Abraham, Prasana, & Muthu, 2017).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes precautions for handling, storage, and disposal.


Future Directions

This could include potential applications of the compound, areas for further research, and improvements in synthesis or handling.


properties

IUPAC Name

2-(bromomethyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXQFAXHRDFUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618601
Record name 2-(Bromomethyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-3-nitropyridine

CAS RN

20660-73-5
Record name 2-(Bromomethyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,2′-azobis(isobutyronitrile) (2.7 g, 16.4 mmol) was added to a solution of 2-methyl-3-nitropyridine (12.97 g, 92.6 mmol) prepared in Step 1 and N-bromosuccinimide (23.06 g, 130 mmol) in carbon tetrachloride (100 ml) and then the reaction mixture was refluxed for 3 days. The reaction mixture was cooled to room temperature and then concentrated under reduced pressure. The resulting residue was diluted with ethyl acetate (100 ml) and then washed with a saturated sodium bicarbonate solution and a saturated sodium thiosulfate solution. The organic layer was dried on anhydrous magnesium sulfate and then purified with silica gel column chromatography (dichloromethane/n-hexane=2/1, v/v) to give 7.5 g of the titled compound as brown oil.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
12.97 g
Type
reactant
Reaction Step One
Quantity
23.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

51 g (290 mmol) of N-bromosuccinimide and 0.5 g of benzoyl peroxide were added, a little at a time, to a mixture of 40 g (290 mmol) of 2-methyl-3-nitropyridine (Example 3.b) and 400 ml of chlorobenzene, at the boiling point (liberation of bromine). After approximately 2 hours, the reaction mixture was cooled to room temperature (approximately 25° C.) and filtered, and the resulting solution was freed from solvent under reduced pressure. The resulting residue was chromatographed twice (cyclohexane/methylene chloride; cyclohexane/ethyl acetate). This gave 10.4 g (17%) of the title compound as a yellow oil.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Hurst, DG Wibberley - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… It seems likely that the reaction between 2bromomethyl-3-nitropyridine and the primary … 2-Bromomethyl-3nitropyridine was obtained by basification of an aqueous solution of the …
Number of citations: 8 pubs.rsc.org
HE Foster, J Hurst - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… The reaction between 2-bromomethyl-3-nitropyridine (I) and benzylamine in ethanol at room temperature gave a low yield of 2-benzyl-3-benzylaminopyrazolo[4,3-b]pyridine instead of …
Number of citations: 11 pubs.rsc.org
D Suarez, G Laval, SM Tu, D Jiang, CL Robinson… - …, 2009 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 25 www.thieme-connect.com
WJ Irwin, DG Wibberley - Advances in Heterocyclic Chemistry, 1969 - Elsevier
Publisher Summary This chapter describes the syntheses, physical, biological, and chemical properties of pyridopyrimidines. The pyridopyrimidines are derived by the ortho fusion of …
Number of citations: 50 www.sciencedirect.com
GY Remennikov - Chemistry of Heterocyclic Compounds, 2017 - Springer
… The reaction of 2-bromomethyl-3-nitropyridine 73a with aniline derivatives proceeded in boiling ethanol and afforded 2H-pyrazolo[4,3-b]pyridines 74a–c as a result of intramolecular …
Number of citations: 15 link.springer.com
CS GIAM - Pyridine and Its Derivatives, Volume 14, Part 3 …, 2009 - books.google.com
… 5"" 508 Thus, 2-bromomethyl-3-nitropyridine yields the expected 2-arylaminomethyl-3-nitropyridines when treated with aromatic amines at room temperature. At higher reaction …
Number of citations: 0 books.google.com

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